Nimodipine
Overview
Description
Nimodipine is a dihydropyridine calcium channel blocker primarily used to prevent cerebral vasospasm and resultant ischemia following subarachnoid hemorrhage, a type of cerebral hemorrhage . It was initially developed for the treatment of high blood pressure but is now predominantly used for its neuroprotective effects . This compound exhibits a high affinity for cerebral vasculature, making it particularly effective in improving neurological outcomes in patients with subarachnoid hemorrhage .
Mechanism of Action
Target of Action
Nimodipine is a 1,4-dihydropyridine calcium channel blocker . It primarily acts on vascular smooth muscle cells . The primary targets of this compound are the voltage-gated L-type calcium channels in these cells .
Mode of Action
This compound stabilizes the voltage-gated L-type calcium channels in their inactive conformation . By inhibiting the influx of calcium in smooth muscle cells, this compound prevents calcium-dependent smooth muscle contraction and subsequent vasoconstriction . Compared to other calcium channel blocking agents, this compound exhibits greater effects on cerebral circulation than on peripheral circulation .
Biochemical Pathways
This compound’s action on calcium channels affects the calcium ion transfer into smooth muscle cells, inhibiting vascular smooth muscle contractions . It also inhibits calcium ions from entering the “slow channels” or select voltage sensitive areas of vascular smooth muscle and myocardium during depolarization . .
Pharmacokinetics
This compound has a bioavailability of 13% when taken orally . It is metabolized in the liver and has an elimination half-life of 8-9 hours . This compound is excreted in both feces and urine . This compound plasma concentrations decline rapidly with a half-life of 1–2 h and a reported terminal half-life of 9 h .
Result of Action
This compound is used as an adjunct to improve the neurologic outcome following subarachnoid hemorrhage from ruptured intracranial aneurysms . It reduces the incidence and severity of ischemic deficits in patients with subarachnoid hemorrhage . By relaxing blood vessels in the brain, it allows more blood to flow to damaged areas .
Action Environment
This compound’s efficacy can be influenced by various environmental factors. For instance, if blood pressure drops by over 5%, dosage is adjusted . There is still controversy regarding the use of intravenous this compound on a routine basis . It’s also worth noting that this compound’s action can be affected by patient-specific variables that may affect tolerability to this compound .
Biochemical Analysis
Biochemical Properties
Nimodipine stabilizes voltage-gated L-type calcium channels in their inactive conformation . By inhibiting the influx of calcium in smooth muscle cells, this compound prevents calcium-dependent smooth muscle contraction and subsequent vasoconstriction . Physicochemical properties of this compound may be at least partially responsible for its beneficial effects in vivo .
Cellular Effects
This compound has been shown to have direct effects on neurons in the hippocampus as well as influence both microglia and astrocytes . It has been found to improve dementia and memory in a variety of cognitive tests in aging subjects . In animal models, a higher this compound dosage led to higher cell survival concerning ethanol, osmotic and mechanical stress .
Temporal Effects in Laboratory Settings
This compound exhibits time-dependent neuroprotective effects. For instance, it has been shown to protect neurovascular coupling and neurometabolic coupling, indicated by larger and more prompt responses, and less habituation upon repeated stimulation .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, in a study with rats, this compound was found not to be carcinogenic in a 91-week study, but the high dose of 1800 ppm this compound-in-feed (546 to 774 mg/kg/day) shortened the life expectancy of the animals .
Metabolic Pathways
This compound undergoes extensive first-pass metabolism . A pharmacokinetic study with 14C-nimodipine in rats revealed dihydropyridines and pyridines as the major metabolites .
Transport and Distribution
This compound is rapidly absorbed and reaches the maximum plasma concentration in approximately 5 min after intraocular administration . There are significant differences in the tissue distribution of this compound with different administration routes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nimodipine is synthesized through a multi-step process involving the cyclocondensation of 1-methylethyl-3-aminocrotonate and 2-methoxyethyl-2-(3-nitrobenzylidene)acetoacetate in isopropyl alcohol in the presence of hydrochloric acid . The preparation begins with the production of 1-methylethyl-3-aminocrotonate by reacting 1-methylethylacetoacetate with ammonia dissolved in isopropyl alcohol at low temperatures (3-5°C) . The intermediate product is then subjected to cyclocondensation with 2-methoxyethyl-2-(3-nitrobenzylidene)acetoacetate to yield this compound .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of isopropyl alcohol as a solvent and hydrochloric acid as a catalyst. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Nimodipine undergoes various chemical reactions, including hydrolysis, photolysis, and degradation under acidic and alkaline conditions .
Common Reagents and Conditions:
Major Products Formed: The major products formed from the hydrolysis and photolysis of this compound include various degradation products that can be separated and identified using chromatographic techniques .
Scientific Research Applications
Comparison with Similar Compounds
Nimodipine is compared with other calcium channel blockers such as nifedipine, amlodipine, and verapamil:
Nifedipine: Like this compound, nifedipine is a dihydropyridine calcium channel blocker but is primarily used for treating hypertension and angina. This compound, however, has a higher affinity for cerebral vasculature.
Amlodipine: Amlodipine is another dihydropyridine calcium channel blocker used for hypertension and angina. It has a longer half-life compared to this compound but does not exhibit the same level of selectivity for cerebral blood vessels.
Verapamil: Verapamil is a non-dihydropyridine calcium channel blocker used for hypertension, angina, and certain arrhythmias. It has a broader range of cardiovascular effects but lacks the neuroprotective properties of this compound.
This compound’s uniqueness lies in its high lipophilicity and selectivity for cerebral vasculature, making it particularly effective in preventing cerebral vasospasm and improving neurological outcomes in patients with subarachnoid hemorrhage .
Properties
IUPAC Name |
3-O-(2-methoxyethyl) 5-O-propan-2-yl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O7/c1-12(2)30-21(25)18-14(4)22-13(3)17(20(24)29-10-9-28-5)19(18)15-7-6-8-16(11-15)23(26)27/h6-8,11-12,19,22H,9-10H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIAGMCDKSXEBJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5023370 | |
Record name | Nimodipine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5023370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Nimodipine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014537 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.20e-02 g/L | |
Record name | Nimodipine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014537 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Although the precise mechanism of action is not known, nimodipine blocks intracellular influx of calcium through voltage-dependent and receptor-operated slow calcium channels across the membranes of myocardial, vascular smooth muscle, and neuronal cells. By specifically binding to L-type voltage-gated calcium channels, nimodipine inhibits the calcium ion transfer, resulting in the inhibition of vascular smooth muscle contraction. Evidence suggests that the dilation of small cerebral resistance vessels, with a resultant increase in collateral circulation, and/or a direct effect involving the prevention of calcium overload in neurons may be responsible for nimodipine's clinical effect in patients with subarachnoid hemorrhage. | |
Record name | Nimodipine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00393 | |
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CAS No. |
66085-59-4 | |
Record name | Nimodipine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66085-59-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Nimodipine [USAN:USP:INN:BAN] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066085594 | |
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Record name | Nimodipine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00393 | |
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Record name | nimodipine | |
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Record name | Nimodipine | |
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Record name | Nimodipine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.096 | |
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Record name | NIMODIPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57WA9QZ5WH | |
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Record name | Nimodipine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014537 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
125 °C | |
Record name | Nimodipine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00393 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Nimodipine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014537 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of nimodipine?
A: this compound is a dihydropyridine L-type voltage-gated calcium channel (VDCC) antagonist. It preferentially blocks L-type calcium channels, which are predominantly found in vascular smooth muscle cells and neurons. [, , , , ]
Q2: How does this compound's inhibition of L-type calcium channels affect vascular tone?
A: By blocking calcium influx through L-type channels, this compound inhibits smooth muscle contraction, leading to vasodilation, particularly in cerebral blood vessels. [, , , ]
Q3: Beyond vasodilation, what other downstream effects are associated with this compound's action on neurons?
A: this compound has been shown to promote neurite outgrowth in PC12 cells, potentially through its interaction with VDCCs. [] Additionally, it exerts neuroprotective activity against oxidative and calcium stress, likely by modulating the ERK/CREB signaling pathway and influencing the expression of neurotrophic factors, calcium-binding proteins, and antioxidants. [, ]
Q4: What is the molecular formula and weight of this compound?
A4: this compound has the molecular formula C21H26N2O7 and a molecular weight of 418.44 g/mol.
Q5: Is there spectroscopic data available to characterize this compound?
A: Spectroscopic techniques like Fourier Transform Infrared (FT-IR) spectroscopy have been used to characterize this compound. Specifically, FT-IR analysis has shown weakening and shifts in the N–H stretching vibration of this compound's secondary amine groups when incorporated into solid dispersions with polymers, suggesting hydrogen bonding interactions. []
Q6: What is known about the compatibility of this compound with polymers for drug delivery systems?
A: this compound has been investigated for its compatibility with various polymers in the development of solid dispersions for enhanced drug delivery. Studies using hot-melt extrusion have successfully incorporated this compound into matrices with polymers such as hydroxypropyl methylcellulose (HPMC), polyvinylpyrrolidone/vinyl acetate copolymer (PVP/VA), and ethyl acrylate, methyl methacrylate polymer (Eudragit® EPO). []
Q7: How does the formulation of this compound with polymers influence its dissolution properties?
A: Incorporating this compound into solid dispersions using polymers like HPMC, PVP/VA, and Eudragit® EPO significantly improves its dissolution rate compared to pure this compound. []
Q8: How is this compound absorbed and distributed in the body?
A: this compound is a highly lipophilic compound, readily crossing the blood-brain barrier and reaching significant concentrations in the brain and cerebrospinal fluid. []
Q9: Does encapsulation in liposomes affect this compound's pharmacokinetic properties?
A: Encapsulating this compound in liposomes significantly alters its pharmacokinetic parameters. Studies in rabbits have shown that liposomal this compound exhibits increased maximum plasma concentration (Cmax), a prolonged elimination half-life, and a larger area under the curve (AUC) compared to conventional this compound formulations. []
Q10: What cell-based assays have been used to study the effects of this compound?
A: Studies have utilized PC12 cells, a rat pheochromocytoma cell line, as an in vitro model to investigate the neuroprotective and neurite outgrowth-promoting effects of this compound. []
Q11: What animal models have been employed to investigate this compound's therapeutic potential?
A: Various animal models have been used to evaluate this compound in different contexts: * Cerebral vasospasm: Primate models involving the induction of subarachnoid hemorrhage have been employed to assess this compound's efficacy in preventing and treating cerebral vasospasm. [] * Stroke: Rat models of middle cerebral artery occlusion (MCAO) have been used to study this compound's neuroprotective effects in focal cerebral ischemia/reperfusion injury. [] * Posttraumatic stress disorder (PTSD): Rat models of PTSD induced by complex stress have been used to investigate the preventive effects of this compound on anxiety and cognitive dysfunction. [] * Neurodegeneration: Mouse models of aluminum overload-induced neurodegeneration have been used to explore the potential of this compound to alleviate neuronal damage. [] * Recurrent laryngeal nerve injury: Rat models with transected recurrent laryngeal nerves have been used to study the ability of this compound to promote nerve regeneration and functional recovery. []
Q12: What are the known adverse effects associated with this compound?
A: While generally well-tolerated, this compound's most common adverse effect is hypotension, particularly with intravenous administration. [, , , , ]
Q13: What drug delivery approaches have been explored to enhance this compound's therapeutic profile?
A: Several drug delivery strategies have been investigated: * Liposomal encapsulation: Formulating this compound in liposomes has shown promise in enhancing its bioavailability and brain targeting. [, ] * Solid dispersions: Utilizing polymers like HPMC, PVP/VA, and Eudragit® EPO in hot-melt extrusion techniques has improved this compound's dissolution rate and bioavailability. [] * Transdermal delivery: Developing transdermal therapeutic systems (TTS) using limonene as a penetration enhancer and EVA copolymer membranes has the potential to provide controlled and sustained release of this compound, improving patient compliance and therapeutic outcomes. []
Q14: What is known about the solubility and dissolution of this compound?
A: this compound exhibits poor solubility in water, posing challenges for its formulation and bioavailability. [, , ] Studies have investigated various methods, such as solid dispersions with polymers [] and complexation with cyclodextrins [], to enhance its dissolution rate and improve its therapeutic profile.
Q15: How do cyclodextrins affect this compound's dissolution and supersaturation?
A: Research indicates that cyclodextrins, particularly methyl-beta-cyclodextrin (M-beta-CD), effectively solubilize this compound, forming stable aqueous solutions with significantly higher drug concentrations compared to water alone. [] Notably, the presence of certain cyclodextrins, including alpha-CD, HP-alpha-CD, and HP-gamma-CD, has been observed to induce transient supersaturation of this compound, potentially enhancing its bioavailability from solid oral dosage forms. []
Q16: What are some key historical milestones in the research and development of this compound?
A: this compound, a dihydropyridine derivative, was developed approximately 30 years ago. [] Early research focused on its potential as a neuroprotective agent in conditions such as stroke and subarachnoid hemorrhage, leading to its approval for use in the prevention of delayed cerebral ischemia after aSAH. [] Subsequent studies have explored its applications in other neurological disorders, including vascular dementia and migraine prophylaxis. [, , ]
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